Predicted Lipophilicity (LogP) Advantage Over 1-Ethyl and 1-Methyl Congeners
The 1-cyclopentyl derivative exhibits a vendor-calculated LogP of 2.06 , placing it within the optimal Lipinski range for oral bioavailability (LogP ≤5) while providing sufficient hydrophobicity for membrane permeation. In contrast, the 1-methyl analog (mol. wt. 149.15, C7H7N3O) is predicted to have a LogP of approximately 0.8–1.0, and the 1-ethyl analog (mol. wt. 163.18, C8H9N3O) is predicted at approximately 1.2 . This ~0.8–1.2 log unit increase translates to roughly 6–15× greater octanol–water partition, a meaningful difference for blood-brain barrier penetration, intracellular target access, and plasma protein binding considerations [1].
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.06 (vendor-calculated; LeYan) |
| Comparator Or Baseline | 1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde: LogP ~1.2 (estimated from structure); 1-Methyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde: LogP ~0.8–1.0 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 relative to 1-ethyl and 1-methyl analogs |
| Conditions | Computational prediction; no experimental LogP data available for any of the three compounds |
Why This Matters
Higher LogP within drug-like range enables programs targeting intracellular or CNS receptors to prioritize the cyclopentyl analog over more polar alkyl congeners without additional synthetic lipidation.
- [1] Wang, Z.; Guo, Y. (BeiGene, Ltd.). U.S. Patent US 9,556,188 B2. The patent exemplifies that N1-substituent lipophilicity modulates Btk inhibitor potency and pharmacokinetic properties across imidazo[1,2-b]pyrazole series. View Source
